

Heneicosane-d44 chemical formula and structure

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Compound of Interest		
Compound Name:	Heneicosane-d44	
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An In-Depth Technical Guide to Heneicosane-d44

This technical guide provides a comprehensive overview of **Heneicosane-d44**, a deuterated form of the long-chain alkane heneicosane. The document is intended for researchers, scientists, and professionals in drug development who are interested in the application of stable isotope-labeled compounds.

Chemical Identity and Structure

Heneicosane-d44 is the deuterium-labeled version of n-heneicosane, a saturated hydrocarbon with 21 carbon atoms. In **Heneicosane-d44**, all 44 hydrogen atoms have been substituted with deuterium, a stable isotope of hydrogen. This isotopic substitution makes it a valuable tool in various research applications, particularly in metabolic and pharmacokinetic studies, due to the kinetic isotope effect.[1][2]

The chemical structure and fundamental details of Heneicosane-d44 are as follows:

- Chemical Name: n-Heneicosane-d44[3]
- Synonyms: Heneicosane-d44, (2H44)Henicosane[3]
- CAS Number: 39756-37-1[3]
- Molecular Formula: C21D44

The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetratetracontadeuteriohenicosane.[4]

Physicochemical Properties

The physical and chemical properties of **Heneicosane-d44** are summarized in the table below, with data for its non-deuterated counterpart, n-heneicosane, provided for comparison.



Property	Heneicosane-d44	n-Heneicosane
Molecular Weight	340.845 g/mol	296.6 g/mol [5]
Exact Mass	340.620483 Da	296.344301404 Da[5]
Density	0.8 ± 0.1 g/cm ³	0.7919 g/mL[6]
Boiling Point	356.1 ± 5.0 °C at 760 mmHg	356.1 °C[6]
Melting Point	-	40.5 °C[6]
Flash Point	198.8 ± 7.2 °C	113 °C[6]
LogP (Octanol/Water)	11.91	10.65[6]
Vapor Pressure	0.0 ± 0.4 mmHg at 25°C	8.73·10 ⁻⁵ mm Hg[6]
Refractive Index	1.442	1.4441[6]

Applications in Research and Drug Development

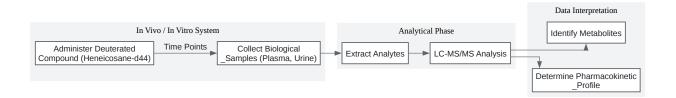
Deuterated compounds are increasingly utilized in pharmaceutical research to enhance the metabolic stability of drug molecules, improve pharmacokinetic profiles, and serve as internal standards in analytical testing.[7][8] **Heneicosane-d44**, as a stable isotope-labeled compound, finds applications in these areas.

The non-deuterated form, heneicosane, is known to be a pheromone in some insect species, such as termites, and can attract certain mosquitoes.[6][9] It has also been shown to possess anti-inflammatory, analgesic, and antipyretic properties by inhibiting the release of inflammatory mediators.[9] Furthermore, heneicosane can inhibit the growth of certain fungi and the production of aflatoxin.[9] These biological activities of heneicosane suggest that **Heneicosane-d44** could be used as a tracer to study its metabolic fate and mechanisms of action.

Role in Drug Metabolism and Pharmacokinetic (DMPK) Studies

The substitution of hydrogen with deuterium can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect.[1] This can lead to a longer half-life and improved safety profiles for deuterated drugs.[2] The use of deuterated compounds allows researchers to track the metabolic fate of a drug, identify its metabolites, and understand its breakdown mechanisms.[8]





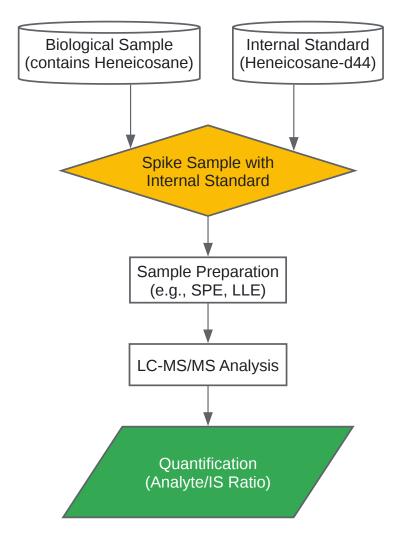
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Workflow for a typical DMPK study using a deuterated compound.

Internal Standard in Quantitative Analysis

Due to its chemical similarity to the non-deuterated analyte and its distinct mass, **Heneicosane-d44** is an ideal internal standard for quantitative analysis using mass spectrometry. It co-elutes with the analyte during chromatography but is detected at a different mass-to-charge ratio, allowing for accurate quantification.





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Use of **Heneicosane-d44** as an internal standard in quantitative analysis.

Experimental Protocols Synthesis of Heneicosane

A general method for the synthesis of n-heneicosane has been reported, which can be adapted for the preparation of **Heneicosane-d44** by using deuterated starting materials.[10] The process involves two main steps: the preparation of a ketone followed by its reduction.[10]

Step 1: Preparation of 2-Heneicosanone This step involves the reaction of 2,4-pentanedione with 1-bromooctadecane.[10] To synthesize the deuterated analog, deuterated starting materials would be required.

Step 2: Reduction to n-Heneicosane The resulting 2-heneicosanone is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to yield n-heneicosane.[10] This is a variation of the Wolff-Kishner reduction.







A detailed protocol for the synthesis of the deuterated compound would require specialized knowledge and access to deuterated reagents.

Protocol for Use as an Internal Standard in LC-MS/MS

Objective: To quantify the concentration of n-heneicosane in a biological matrix.

Materials:

- Biological matrix (e.g., plasma)
- n-Heneicosane (analyte)
- Heneicosane-d44 (internal standard)[11]
- Organic solvents for extraction (e.g., isooctane[11], hexane, ethyl acetate)
- LC-MS/MS system

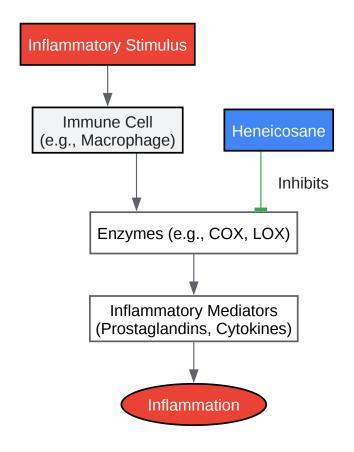
Procedure:

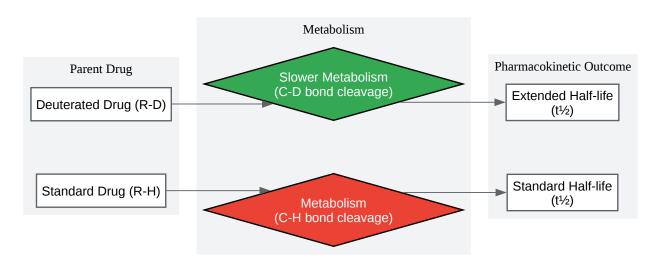
- Preparation of Standard Solutions: Prepare a stock solution of **Heneicosane-d44** in an appropriate solvent (e.g., isooctane) at a known concentration (e.g., 1000 μg/mL).[11]
- Sample Spiking: To a known volume of the biological sample, add a small, precise volume of the **Heneicosane-d44** internal standard solution.
- Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the matrix.
- Analysis: Inject the extracted sample into the LC-MS/MS system.
- Quantification: Monitor the specific mass transitions for both n-heneicosane and **Heneicosane-d44**. The concentration of n-heneicosane in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Signaling and Logical Relationships

Heneicosane has been identified as having anti-inflammatory effects by inhibiting the release of inflammatory mediators like prostaglandins and cytokines.[9] The logical relationship between a standard drug and its deuterated version in terms of metabolic stability is also a key concept.







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References

- 1. Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy [bocsci.com]
- 2. researchgate.net [researchgate.net]
- 3. n-Heneicosane-d44 | CAS 39756-37-1 | LGC Standards [lgcstandards.com]
- 4. N-Heneicosane-D44 | C21H44 | CID 90472001 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Heneicosane | C21H44 | CID 12403 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Heneicosane Wikipedia [en.wikipedia.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Accelerating Drug Discovery with Deuterated Labelled Compounds AquigenBio [aquigenbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. US7615672B2 Process for the preparation of n-heneicosane Google Patents [patents.google.com]
- 11. esslabshop.com [esslabshop.com]
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